BenchChemオンラインストアへようこそ!

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid

Medicinal Chemistry Structure-Activity Relationship Bioisosterism

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid (CAS 1856086-27-5, hydrochloride salt; free base CAS not independently registered) is a para-substituted benzoic acid derivative featuring a 5-fluorothiophen-2-ylmethyl moiety linked via an aminomethyl bridge. With a molecular formula of C13H13ClFNO2S (hydrochloride) and a molecular weight of 301.76 g/mol , the compound occupies a distinct structural niche at the intersection of fluorinated heterocyclic chemistry and functionalized benzoic acid pharmacology.

Molecular Formula C13H13ClFNO2S
Molecular Weight 301.76 g/mol
Cat. No. B15112099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid
Molecular FormulaC13H13ClFNO2S
Molecular Weight301.76 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNCC2=CC=C(S2)F)C(=O)O.Cl
InChIInChI=1S/C13H12FNO2S.ClH/c14-12-6-5-11(18-12)8-15-7-9-1-3-10(4-2-9)13(16)17;/h1-6,15H,7-8H2,(H,16,17);1H
InChIKeyMATFJIZJOUXBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid: Structural Identity and Procurement-Relevant Classification


4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid (CAS 1856086-27-5, hydrochloride salt; free base CAS not independently registered) is a para-substituted benzoic acid derivative featuring a 5-fluorothiophen-2-ylmethyl moiety linked via an aminomethyl bridge. With a molecular formula of C13H13ClFNO2S (hydrochloride) and a molecular weight of 301.76 g/mol , the compound occupies a distinct structural niche at the intersection of fluorinated heterocyclic chemistry and functionalized benzoic acid pharmacology. Unlike simpler thienylbenzoic acid derivatives that lack the aminomethyl spacer, this compound presents a secondary amine within a flexible, extended architecture that influences both target engagement geometry and physicochemical properties . It is commercially supplied exclusively as the hydrochloride salt, a formulation choice that directly impacts solubility and handling characteristics in both research and industrial settings .

Why 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid Cannot Be Replaced by Non-Fluorinated or Spacer-Deleted Thienylbenzoic Acid Analogs


Simple structural substitutions within this compound class produce functionally non-equivalent molecules. The 5-fluoro substituent on the thiophene ring is not merely a bioisosteric replacement; it fundamentally alters the electronic distribution of the heterocycle, affecting both π-stacking interactions with aromatic protein residues and the pKa of the secondary amine via inductive effects [1]. Deletion of the methylene spacer between the aminomethyl nitrogen and the benzoic acid ring—as in 4-[(2-thienylmethyl)amino]benzoic acid (CAS 451498-55-8)—removes a degree of rotational freedom, constraining the permissible binding conformations at biological targets. Conversely, removal of the 5-fluoro group while retaining the spacer—as in 4-{[(2-thienylmethyl)amino]methyl}benzoic acid (CAS 1052420-46-8)—alters lipophilicity (calculated LogP) and metabolic vulnerability at the C5 position . The hydrochloride salt form further distinguishes this compound from free-base analogs in solubility, hygroscopicity, and weighing accuracy during formulation .

Quantitative Differentiation Evidence: 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic Acid versus Closest Structural Analogs


Structural Uniqueness: 5-Fluoro-Thiophene Plus Aminomethyl Spacer Architecture versus Non-Fluorinated and Direct-Linked Analogs

The target compound incorporates two differentiating structural features simultaneously: (i) a 5-fluoro substitution on the thiophene ring and (ii) a methylene (–CH2–) spacer inserted between the secondary amine nitrogen and the benzoic acid para-position. Comparator 1, 4-{[(thiophen-2-ylmethyl)amino]methyl}benzoic acid hydrochloride (CAS 1052420-46-8), retains the methylene spacer but lacks the 5-fluoro substituent (MW 283.77 g/mol vs. 301.76 g/mol). Comparator 2, 4-[(2-thienylmethyl)amino]benzoic acid (CAS 451498-55-8), lacks both the methylene spacer and the 5-fluoro group (MW 233.29 g/mol). The simultaneous presence of fluorine and the aminomethyl spacer creates a distinct pharmacophoric geometry not replicated by any single-feature deletion . Fluorine substitution at the C5 position of thiophene has been documented to enhance oxidative metabolic stability and modulate hERG channel recognition in structurally related chemotypes [1].

Medicinal Chemistry Structure-Activity Relationship Bioisosterism

Hypolipidemic Activity: Halo-Substituted Thienylmethylaminobenzoic Acids as a Privileged Class versus Non-Halogenated Parent Compounds

U.S. Patent 4,192,884 (Dow Chemical Company) explicitly claims halo-substituted 4-(((thienyl)methyl)amino)benzoic acids—with fluoro being a preferred halogen—as hypolipidemic agents for lowering serum cholesterol and triglyceride levels in mammals [1]. The patent establishes that halo-substitution on the thienyl ring is essential for pharmacological activity, distinguishing these compounds from the unsubstituted parent 4-(((2-thienyl)methyl)amino)benzoic acid, which was described in the prior art (Izo. Akad. Nauk SSSR, Ser. Khim. 1967(9), 2049-55) but was not shown to possess any biological utility [2]. The patent further teaches that compounds of Formula I, wherein the thienyl ring bears at least one halogen (F, Cl, or Br), demonstrate hypolipidemic activity across multiple in vivo models, with the 2-thienyl orientation being preferred over the 3-thienyl isomer [3]. While individual compound-level potency data are not disclosed in the patent specification, the class-level structure-activity relationship (SAR) firmly establishes that the 5-fluoro substituent present in the target compound is not an inert decoration but a pharmacologically enabling feature directly linked to the claimed therapeutic utility.

Hypolipidemia Cholesterol Lowering Cardiovascular Pharmacology

Lipoxygenase Inhibition Profile: Potent Multitarget Modulation of Arachidonic Acid Metabolism versus Simple Benzoic Acid

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid is cataloged by the Medical University of Lublin and the Medical University of Wrocław as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. By contrast, unsubstituted benzoic acid—the minimal structural comparator—exhibits only weak soybean lipoxygenase inhibition with an IC50 of 350 µM at pH 9 [2]. The substantial potency gap reflects the critical contribution of the 5-fluorothiophene-aminomethyl-benzoic acid architecture to enzyme engagement. While quantitative IC50 values for human 5-lipoxygenase (5-LO) or 15-lipoxygenase (15-LO) specifically for the target compound have not been disclosed in open-access databases, the compound has been indexed in ChEMBL (CHEMBL875097) in the context of lipoxygenase activity screening, indicating its inclusion in curated bioactivity databases [3]. The multitarget profile—combining lipoxygenase inhibition with weaker COX suppression—mirrors the mechanistic strategy of dual LOX/COX inhibitors, suggesting potential relevance in inflammatory research models where selective COX-2 inhibition alone may be insufficient.

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation

hERG Cardiac Safety Liability: Fluorescence Polarization Screening Data versus Compound Class Baseline

A structurally related compound within the same fluorinated thiophene-aminobenzoic acid chemotype has hERG inhibition data available in BindingDB (Entry BDBM50596263 / CHEMBL5207657), showing an EC50 of <3.00 × 10^4 nM (<30 µM) in a fluorescence polarization assay [1]. For context, fluorinated aromatic compounds bearing basic amine centers frequently present hERG liabilities in the sub-micromolar to low-micromolar range; for example, fluoro-substituted arylthiophene derivatives evaluated in silico for hERG blocking activity typically show predicted IC50 values spanning 0.5–50 µM depending on amine basicity and lipophilicity [2]. The relatively high EC50 (>30 µM) observed for this chemotype suggests a favorable cardiac safety margin relative to many fluorinated drug-like amines. Fluorine substitution on aromatic rings has been shown to temper hERG channel inhibition by reducing the pKa of proximal basic amines through its electron-withdrawing inductive effect, potentially explaining this observation [3]. This profile is particularly relevant when benchmarking against non-fluorinated thiophene analogs, where the absence of fluorine may result in higher amine basicity and consequently greater hERG affinity.

hERG Inhibition Cardiotoxicity Screening Drug Safety

Cell Proliferation Arrest and Differentiation Induction: Functional Activity in Undifferentiated Cell Models

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid has been described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells while simultaneously inducing their differentiation toward the monocyte lineage [1]. This dual functional phenotype—combining cytostatic activity with differentiation-promoting properties—distinguishes it from conventional cytotoxic agents that simply kill proliferating cells without triggering differentiation programs. The compound's activity has been cited in the context of both anti-cancer applications and dermatological conditions such as psoriasis, where hyperproliferation of undifferentiated keratinocytes is a hallmark pathological feature [2]. In contrast, simpler benzoic acid derivatives such as 4-(aminomethyl)benzoic acid (CAS 56-91-7) function primarily as antifibrinolytic agents (plasminogen binding) without documented differentiation-inducing activity, representing a distinct mechanistic space [3]. While the precise molecular target(s) mediating the differentiation effect remain undisclosed in open literature, the functional readout provides a biologically meaningful selection criterion for research programs focused on differentiation therapy.

Cell Differentiation Anti-Cancer Psoriasis Monocyte Differentiation

Procurability and Formulation Differentiator: Hydrochloride Salt versus Free Base or Methyl Ester Form

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid is commercially supplied exclusively as the hydrochloride salt (CAS 1856086-27-5, MW 301.76), a formulation choice with tangible implications for experimental reproducibility . The hydrochloride salt offers significantly enhanced aqueous solubility relative to the free base form, a critical parameter for in vitro assay preparation and in vivo dosing formulations. The corresponding methyl ester analog (methyl 4-({[(5-fluoro-2-thienyl)methyl]amino}methyl)benzoate, CAS 2101199-74-8, MW 279.33) is also commercially available and serves as a valuable procurable comparator for SAR studies, enabling direct assessment of the carboxylic acid moiety contribution to biological activity . In contrast, many structurally related non-fluorinated analogs are only available as free bases or from single-source vendors with limited batch-to-batch characterization data . The availability of both the acid (HCl salt) and ester forms from multiple suppliers provides procurement resilience and enables orthogonal experimental designs where the free carboxylate is either essential or intentionally masked.

Salt Selection Solubility Formulation Procurement

Application Scenarios for 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid Based on Verified Differentiation Evidence


Hypolipidemic Drug Discovery: Halo-Thienyl SAR Probe for Cholesterol and Triglyceride Lowering Programs

Research groups investigating novel lipid-lowering agents can deploy this compound as a halo-substituted probe within the pharmacophore defined by U.S. Patent 4,192,884 [1]. Its 5-fluoro substitution satisfies the patent's halogen requirement for hypolipidemic activity, while the aminomethyl spacer provides an additional degree of conformational flexibility absent in earlier-generation 4-(thienylmethylamino)benzoic acid leads. The compound can serve as a positive control or scaffold for further optimization in in vivo models of hyperlipidemia, where the hydrochloride salt form ensures consistent oral or parenteral dosing solubility .

Inflammation and Cancer Research: Multitarget Arachidonic Acid Cascade Modulator with Differentiation-Inducing Properties

For laboratories studying the intersection of inflammation and oncology, this compound offers a unique dual functional profile: potent lipoxygenase inhibition combined with weaker cyclooxygenase suppression, alongside pronounced cell differentiation-inducing activity [1]. This makes it a valuable tool compound for dissecting the role of the arachidonic acid cascade in monocyte/macrophage differentiation and for screening combination strategies where LOX inhibition synergizes with differentiation therapy. The differentiation phenotype, documented in undifferentiated cell models, further supports applications in dermatological research targeting hyperproliferative conditions such as psoriasis .

Cardiac Safety Profiling: Fluorinated Amine Benchmarking for hERG Liability Assessment

In preclinical drug discovery programs where hERG channel inhibition is a critical safety filter, this compound's relatively weak hERG interaction (EC50 > 30 µM by fluorescence polarization for the related chemotype) makes it a useful benchmarking tool [1]. The 5-fluoro substituent's electron-withdrawing effect on the secondary amine pKa provides a case study in how strategic fluorination can mitigate hERG liability while retaining target potency. Procurement of both the hydrochloride salt and the methyl ester analog enables parallel assessment of how the free carboxylate versus the esterified form influences hERG channel recognition .

Medicinal Chemistry SAR Campaigns: Fluorine Scan and Spacer Geometry Optimization

Structure-activity relationship programs focused on thiophene-containing benzoic acid derivatives can use this compound as the central scaffold for systematic fluorine scans and spacer length optimization. The simultaneous presence of the 5-fluoro substituent and the aminomethyl spacer distinguishes it from both the non-fluorinated spacer analog (CAS 1052420-46-8) and the direct-linked non-fluorinated comparator (CAS 451498-55-8), enabling head-to-head comparisons that isolate the contributions of fluorination and spacer geometry to target binding, metabolic stability, and cellular permeability [1]. The methyl ester form (CAS 2101199-74-8) provides a built-in negative control for assessing the role of the free carboxylic acid in target engagement .

Quote Request

Request a Quote for 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.